3-(Piperidin-4-yl)prop-2-ynoic acid hydrochloride 3-(Piperidin-4-yl)prop-2-ynoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1955530-40-1
VCID: VC8412083
InChI: InChI=1S/C8H11NO2.ClH/c10-8(11)2-1-7-3-5-9-6-4-7;/h7,9H,3-6H2,(H,10,11);1H
SMILES: C1CNCCC1C#CC(=O)O.Cl
Molecular Formula: C8H12ClNO2
Molecular Weight: 189.64

3-(Piperidin-4-yl)prop-2-ynoic acid hydrochloride

CAS No.: 1955530-40-1

Cat. No.: VC8412083

Molecular Formula: C8H12ClNO2

Molecular Weight: 189.64

* For research use only. Not for human or veterinary use.

3-(Piperidin-4-yl)prop-2-ynoic acid hydrochloride - 1955530-40-1

Specification

CAS No. 1955530-40-1
Molecular Formula C8H12ClNO2
Molecular Weight 189.64
IUPAC Name 3-piperidin-4-ylprop-2-ynoic acid;hydrochloride
Standard InChI InChI=1S/C8H11NO2.ClH/c10-8(11)2-1-7-3-5-9-6-4-7;/h7,9H,3-6H2,(H,10,11);1H
Standard InChI Key HWQGEOVUNHTPSS-UHFFFAOYSA-N
SMILES C1CNCCC1C#CC(=O)O.Cl
Canonical SMILES C1CNCCC1C#CC(=O)O.Cl

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound consists of a piperidine ring (a six-membered amine heterocycle) substituted at the 4-position with a propiolic acid group (HCCCOOH\text{HC}\equiv\text{C}-\text{COOH}), which is neutralized as a hydrochloride salt. The piperidine ring adopts a chair conformation, with the propiolic acid extending axially or equatorially depending on steric and electronic factors . The alkyne bond (CC\text{C}\equiv\text{C}) introduces linear geometry and high electron density, making it reactive in click chemistry applications .

Table 1: Structural comparison with related piperidine derivatives

Compound NameMolecular FormulaFunctional GroupKey Applications
3-(Piperidin-4-yl)prop-2-ynoic acid HClC8H12ClNO2\text{C}_8\text{H}_{12}\text{ClNO}_2Alkyne + carboxylic acidDrug intermediates
3-Piperidin-4-yl-propionic acid HClC8H15ClNO2\text{C}_8\text{H}_{15}\text{ClNO}_2Saturated carboxylic acidNeurotransmitter studies
2-Methyl-3-(piperidin-4-yl)propanoic acid HClC9H18ClNO2\text{C}_9\text{H}_{18}\text{ClNO}_2Branched carboxylic acidMetabolic pathway analysis

Spectroscopic Properties

While explicit spectroscopic data (NMR, IR) are absent in available sources, inferences can be drawn from analogous compounds:

  • IR: A strong absorption band near 1700 cm1^{-1} for the protonated carboxylic acid (COOHCOOH+\text{COOH} \rightarrow \text{COO}^- \text{H}^+) and a sharp peak at ~2100 cm1^{-1} for the alkyne (CC\text{C}\equiv\text{C}) .

  • 1^1H NMR: Piperidine protons resonate at δ 1.4–2.8 ppm (axial/equatorial H), while the alkyne proton appears as a singlet near δ 2.9–3.1 ppm . The hydrochloride salt induces deshielding of the piperidine NH+^+ group (δ ~10–12 ppm) .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a three-step process:

  • Piperidine Functionalization: 4-Piperidone undergoes nucleophilic addition with propargyl bromide to form 4-propargylpiperidine .

  • Oxidation: The propargyl intermediate is oxidized using KMnO4_4 or RuO4_4 to yield 3-(piperidin-4-yl)prop-2-ynoic acid .

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, enhancing solubility and stability .

Key Reaction:

4-Piperidone+Propargyl BrBase4-PropargylpiperidineOxidation3-(Piperidin-4-yl)prop-2-ynoic acidHClHydrochloride Salt\text{4-Piperidone} + \text{Propargyl Br} \xrightarrow{\text{Base}} \text{4-Propargylpiperidine} \xrightarrow{\text{Oxidation}} \text{3-(Piperidin-4-yl)prop-2-ynoic acid} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Industrial Availability

As of 2025, the compound is available in research quantities (50 mg to 500 mg) from specialized suppliers like CymitQuimica, with prices ranging from €698 to €1,960 . Its limited commercial availability underscores its niche role in early-stage drug discovery rather than large-scale manufacturing.

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar solvents (water, DMSO) due to ionic hydrochloride interactions; moderate solubility in methanol and ethanol .

  • Stability: Decomposes above 200°C; susceptible to hydrolysis in basic conditions, which cleaves the alkyne bond .

Reactivity

The alkyne group participates in:

  • Huisgen Cycloaddition: Reacts with azides to form 1,2,3-triazoles, a key reaction in bioconjugation .

  • Sonogashira Coupling: Forms carbon-carbon bonds with aryl halides, enabling structural diversification .

Applications in Pharmaceutical Research

Drug Intermediate

The compound’s rigid alkyne spacer and ionizable amine make it a candidate for:

  • Neurological Agents: Piperidine derivatives are prevalent in dopamine and serotonin reuptake inhibitors .

  • Anticancer Therapeutics: Alkyne groups facilitate targeted delivery via conjugation to antibodies or nanoparticles .

Biochemical Probes

  • Enzyme Inhibition Studies: The carboxylic acid group chelates metal ions in enzyme active sites, potentially inhibiting proteases or kinases .

  • PET Tracer Development: 11C^{11}\text{C}-labeled analogs could image neurotransmitter distribution in vivo .

Future Directions

Synthetic Optimization

Developing enantioselective routes to access chiral piperidine derivatives could enhance binding specificity in drug candidates .

Targeted Delivery Systems

Conjugating the alkyne group to biocompatible polymers may improve pharmacokinetics in therapeutic applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator